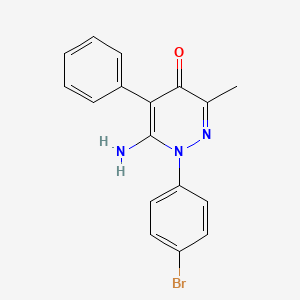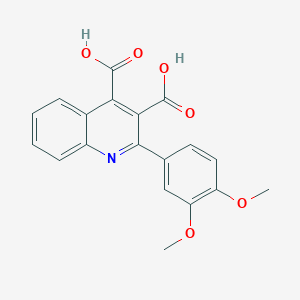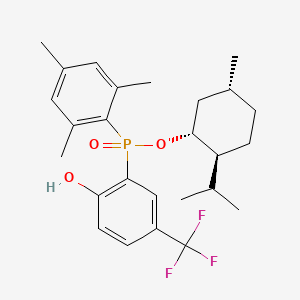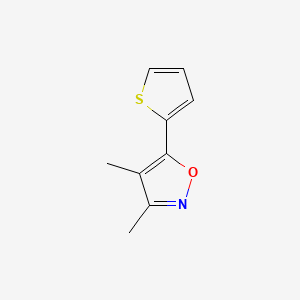![molecular formula C9H8O B12904395 2H-Cyclohepta[b]furan CAS No. 275-76-3](/img/structure/B12904395.png)
2H-Cyclohepta[b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Cyclohepta[b]furan is a heterocyclic compound recognized for its unique structure, which includes a seven-membered ring fused with a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclohepta[b]furan typically involves the reaction of aryl propiolates through flash vacuum pyrolysis. This method allows for the formation of the compound under controlled high-temperature conditions . Another common synthetic route involves the iodation followed by Suzuki–Miyaura coupling reactions, which introduce aryl groups at specific positions on the molecule .
Industrial Production Methods: Industrial production of this compound often utilizes catalytic hydrogenation to remove iodine substituents, followed by reactions with malonate esters in the presence of sodium alkoxide . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Cyclohepta[b]furan undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of olefins, active methylenes, enamines, and silyl enol ethers to form complex structures.
Electrophilic Substitution Reactions: These occur at specific positions on the molecule, influenced by the resonance structure of the compound.
Nucleophilic Addition Reactions: These reactions take place at multiple positions on the molecule, leading to the formation of diverse products.
Common Reagents and Conditions:
Cycloaddition Reactions: Olefins, active methylenes, enamines, and silyl enol ethers are commonly used.
Electrophilic Substitution Reactions: Various electrophiles can be used under mild conditions.
Nucleophilic Addition Reactions: Nucleophiles such as enamines and silyl enol ethers are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include azulene derivatives, which are known for their distinct optical and electrochemical properties .
Wissenschaftliche Forschungsanwendungen
2H-Cyclohepta[b]furan has been extensively studied for its applications in:
Wirkmechanismus
The mechanism by which 2H-Cyclohepta[b]furan exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The resonance structure of the compound allows for specific interactions with various molecular pathways, leading to the formation of stable products with distinct properties .
Vergleich Mit ähnlichen Verbindungen
Azulene: A non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings.
Tropylium Ions: Known for their stability and absorption properties in the visible region of the UV-visible spectrum.
Uniqueness: 2H-Cyclohepta[b]furan is unique due to its ability to undergo diverse chemical reactions, leading to the formation of complex and stable products. Its derivatives exhibit distinct optical and electrochemical properties, making it a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
275-76-3 |
|---|---|
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2H-cyclohepta[b]furan |
InChI |
InChI=1S/C9H8O/c1-2-4-8-6-7-10-9(8)5-3-1/h1-6H,7H2 |
InChI-Schlüssel |
IQYNYJJLNYMECO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)

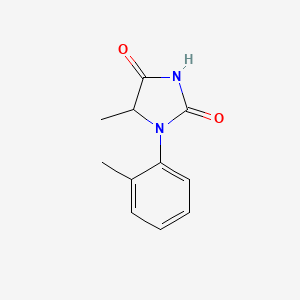


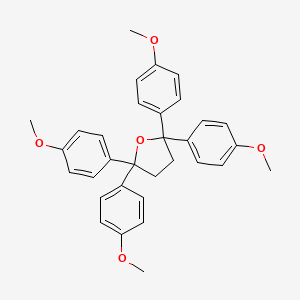
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
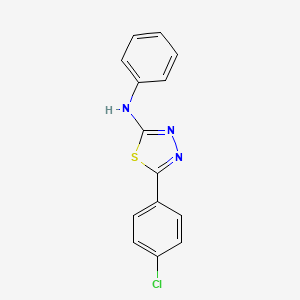
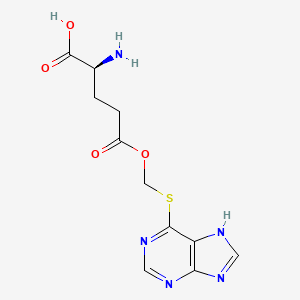
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)
